Physicochemical Profiling and Analytical Characterization of 4-Chloro-2-(methoxymethyl)aniline Hydrochloride
Physicochemical Profiling and Analytical Characterization of 4-Chloro-2-(methoxymethyl)aniline Hydrochloride
Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In preclinical drug development, the selection and characterization of building blocks dictate the downstream success of active pharmaceutical ingredient (API) synthesis and formulation. 4-Chloro-2-(methoxymethyl)aniline hydrochloride (CAS: 1803610-15-2) [1][2] is a highly versatile small-molecule scaffold frequently utilized in the design of kinase inhibitors and agrochemicals.
As a Senior Application Scientist, I approach the profiling of this scaffold not just as a checklist of properties, but as a predictive framework. Understanding the electronic effects of its substituents and the thermodynamic behavior of its salt form is critical for predicting its reactivity, permeability, and formulation viability. This guide provides a comprehensive analysis of its physicochemical properties and outlines self-validating experimental protocols for its characterization.
Structural and Electronic Analysis
The physicochemical behavior of 4-Chloro-2-(methoxymethyl)aniline is governed by the electronic push-and-pull of its substituents on the central aniline core.
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The para-Chloro Substituent: Chlorine exerts an electron-withdrawing inductive effect (-I) combined with a weaker electron-donating resonance effect (+M). The net result is electron withdrawal from the aromatic ring, which decreases the electron density on the amine nitrogen. This drops the pKa of the conjugate acid from ~4.6 (unsubstituted aniline) to approximately 4.15[3][4].
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The ortho-Methoxymethyl Group: This bulky group (-CH₂OCH₃) introduces steric hindrance around the amine, which can restrict the torsion angle of the -NH₂ group, impacting its ability to conjugate with the aromatic ring. Furthermore, it provides mild inductive withdrawal while offering a potential site for intramolecular hydrogen bonding[5].
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Rationale for the Hydrochloride Salt: Free base anilines are notoriously prone to oxidative degradation (often turning dark red or brown upon exposure to air and light) and exhibit poor aqueous solubility. By formulating this scaffold as a hydrochloride salt, the amine lone pair is protonated, eliminating its susceptibility to radical-mediated oxidation and drastically increasing its thermodynamic solubility in polar media.
Influence of substituents on the basicity and pKa of the aniline core.
Quantitative Physicochemical Data
The following table synthesizes the core physicochemical parameters of the scaffold. Because empirical data for highly specific intermediates can vary based on purity, these values serve as a baseline for rigorous internal validation.
| Property | Value / Description | Method of Determination |
| Chemical Name | 4-Chloro-2-(methoxymethyl)aniline hydrochloride | IUPAC Nomenclature |
| CAS Number | 1803610-15-2 | Registry[1][2] |
| Molecular Formula | C₈H₁₁Cl₂NO (C₈H₁₀ClNO · HCl) | Elemental Analysis |
| Molecular Weight | 208.08 g/mol | Mass Spectrometry[2] |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Predicted pKa (Base) | 3.8 – 4.1 | Potentiometry (Yasuda-Shedlovsky) |
| LogP (Free Base) | ~2.5 | Shake-Flask (Octanol/Water) |
| Aqueous Solubility | >50 mg/mL (as HCl salt) | Thermodynamic Shake-Flask |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity (E-E-A-T), analytical protocols must be self-validating. A measurement is only as trustworthy as the controls embedded within the workflow.
Workflow for solid-state and solution-state characterization of the aniline scaffold.
Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality & Rationale: The free base of this scaffold is lipophilic and poorly soluble in water. If titrated in a purely aqueous medium, the free base will precipitate as the pH rises above its pKa, invalidating the Nernstian response of the pH electrode. To circumvent this, we utilize cosolvent mixtures (e.g., methanol-water) and apply the Yasuda-Shedlovsky extrapolation method to derive the true aqueous pKa[6][7].
Step-by-Step Methodology:
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Electrode Calibration (Self-Validation): Perform a blank titration using the "Four-Plus" technique in the chosen cosolvent system to calibrate the glass electrode. Run a standard reference (e.g., procaine or standard aniline) to confirm the system's accuracy before testing the unknown.
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Sample Preparation: Dissolve 2-3 mg of 4-Chloro-2-(methoxymethyl)aniline hydrochloride in 10 mL of ionic strength-adjusted water (0.15 M KCl).
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Cosolvent Titration: Perform titrations using standardized 0.5 M KOH under an argon blanket (to prevent CO₂ absorption) across three different methanol-water ratios (e.g., 30%, 40%, and 50% wt% methanol).
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Data Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant (ε) of the mixtures using the Yasuda-Shedlovsky equation: psKa + log[H2O] = a/ε + b. The y-intercept yields the extrapolated aqueous pKa[7].
Protocol 2: Thermodynamic Solubility Profiling (Saturation Shake-Flask)
Causality & Rationale: High-throughput kinetic solubility assays (often utilizing DMSO stock dilution) frequently overestimate solubility due to the formation of supersaturated states or amorphous precipitates. For rigorous formulation development, thermodynamic equilibrium must be established using the classical saturation shake-flask method[8][9].
Step-by-Step Methodology:
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System Setup: Add an excess amount of the hydrochloride salt (e.g., 100 mg) to 1 mL of the target buffer (e.g., pH 1.2 SGF or pH 6.8 FaSSIF) in a sealed glass vial.
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Equilibration: Agitate the vials at a constant temperature (37.0 ± 0.5 °C) using an orbital shaker.
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Self-Validation (Time-Course Sampling): Do not assume equilibrium is reached at 24 hours. Sample the supernatant at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between consecutive time points is <5%[8][10].
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Phase Separation & Analysis: Centrifuge the samples to separate the solid phase. Dilute the supernatant and quantify the concentration via HPLC-UV against a validated calibration curve.
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Solid-State Verification: Recover the excess solid residue and analyze it via X-Ray Powder Diffraction (XRPD). Crucial Insight: This step verifies that the hydrochloride salt did not disproportionate into the free base during the assay, which would falsely report the solubility of the free base rather than the salt.
References
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Avdeef, A. (2001). "Physicochemical Profiling (Solubility, Permeability and Charge State)". Current Topics in Medicinal Chemistry, 1(4), 277-351. URL: [Link]
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
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